4-((3,5-Dichlorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid
Description
4-((3,5-Dichlorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid is a synthetic organic compound characterized by a butanoic acid backbone with distinct substituents. Key structural features include:
- Tetrahydrofuran (THF)-methylamino group: At position 2, introducing a heterocyclic moiety that may enhance solubility and steric interactions.
- Free carboxylic acid terminus: Enables ionic interactions and influences pharmacokinetics.
Properties
IUPAC Name |
4-(3,5-dichloroanilino)-4-oxo-2-(oxolan-2-ylmethylamino)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O4/c16-9-4-10(17)6-11(5-9)19-14(20)7-13(15(21)22)18-8-12-2-1-3-23-12/h4-6,12-13,18H,1-3,7-8H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOJXCDQQAAINS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(CC(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-((3,5-Dichlorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid, identified by its CAS number 1098635-95-0, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 368.2 g/mol. Its structure features a dichlorophenyl group and a tetrahydrofuran moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H15Cl2N3O3 |
| Molecular Weight | 368.2 g/mol |
| CAS Number | 1098635-95-0 |
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. A study utilizing disk diffusion methods demonstrated that derivatives of dichlorophenyl compounds showed varying degrees of activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Activity Against Gram-positive | Activity Against Gram-negative | Fungal Activity |
|---|---|---|---|
| 3 | High | Moderate | Moderate |
| 4 | Moderate | Moderate | Low |
| 6 | High | High | High |
| 10 | Moderate | High | Moderate |
| 12a | High | Moderate | Low |
2. Anticancer Potential
In silico studies suggest that the compound may serve as a radiotheranostic agent in cancer treatment. The interaction with LAT1 (L-type amino acid transporter 1) indicates its potential to enhance the efficacy of radiotherapy by facilitating the uptake of therapeutic agents into cancer cells .
Case Study: In Silico Evaluation
A study explored the binding affinity of this compound to LAT1, revealing promising results that suggest it could be developed into a novel therapeutic strategy against tumors resistant to conventional treatments.
The proposed mechanism involves inhibition of fatty acid synthase (FASN), a key enzyme in lipid metabolism associated with cancer cell proliferation. Compounds that inhibit FASN have been shown to reduce mitochondrial function and increase oxidative stress in cancer cells, leading to decreased viability .
4. Other Therapeutic Effects
Beyond antimicrobial and anticancer activities, preliminary studies suggest potential analgesic and anti-inflammatory effects similar to other compounds in its class. Further research is necessary to validate these claims and understand the underlying mechanisms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Variations in Aromatic Substitution
Notes:
- Chlorine vs. Bromine : Bromine’s larger atomic radius in may increase van der Waals interactions compared to chlorine in the target compound.
- Substituent Position : 3,5-Dichloro (target) vs. 2,5-dichloro () alters electronic effects; 3,5-substitution often improves metabolic stability .
Analogues with Functional Group Modifications
Notes:
- Ester vs. Acid : Ester derivatives () enhance cell penetration but require hydrolysis for activation.
Analogues with Heterocyclic Modifications
Notes:
Q & A
Q. What are the recommended synthetic routes for 4-((3,5-Dichlorophenyl)amino)-4-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)butanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound's synthesis can be approached via a multi-step protocol. First, the 3,5-dichlorophenylamine moiety is introduced through a nucleophilic substitution or amide coupling reaction. The tetrahydrofuran (THF)-derived amine group is then incorporated via reductive amination or carbodiimide-mediated coupling. Key considerations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for amide bond formation .
- Catalysts : Use of HOBt (Hydroxybenzotriazole) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to suppress racemization during coupling .
- Temperature Control : Maintain 0–25°C during sensitive steps (e.g., amine acylation) to prevent side reactions.
Analytical validation (e.g., HPLC, NMR) is critical at each stage to confirm intermediate purity .
Q. How can researchers validate the structural integrity of this compound, particularly distinguishing it from analogs with similar substituents?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze - and -NMR to confirm the presence of the tetrahydrofuran-methylamino group (δ ~3.5–4.0 ppm for THF protons) and the dichlorophenylamide (δ ~7.0–7.5 ppm aromatic signals) .
- Mass Spectrometry : High-resolution LC-MS or MALDI-TOF to verify molecular weight (expected [M+H] ~432.2 Da) and rule out impurities .
- X-ray Crystallography : If crystalline, determine absolute configuration to resolve ambiguities in stereochemistry .
Q. What preliminary assays are suitable for evaluating its biological activity in vitro?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Use fluorescence-based or radiometric assays if the compound resembles kinase or protease inhibitors (common with dichlorophenyl motifs) .
- Cellular Uptake : Fluorescent tagging (e.g., FITC conjugation) to assess permeability in cell lines (e.g., Caco-2 for intestinal absorption) .
- Cytotoxicity Screening : MTT or resazurin assays in cancer/normal cell lines to establish selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility and stability data under varying pH conditions?
- Methodological Answer : Design a systematic stability study:
- pH-Dependent Solubility : Use shake-flask method across pH 1–10, measuring solubility via UV-Vis or HPLC. Note degradation products (e.g., hydrolysis of the tetrahydrofuran ring under acidic conditions) .
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and oxidizers (HO) to identify vulnerable sites (e.g., amide bonds) .
- Data Reconciliation : Apply multivariate analysis to correlate degradation pathways with environmental factors, using tools like PCA (Principal Component Analysis) .
Q. What strategies are effective for probing structure-activity relationships (SAR) of the tetrahydrofuran-methylamino substituent?
- Methodological Answer : Synthesize analogs with modified substituents and compare bioactivity:
- Analog Design : Replace tetrahydrofuran with morpholine (rigidity comparison) or cyclopentyl (hydrophobicity effect) .
- Binding Assays : Surface plasmon resonance (SPR) or ITC (Isothermal Titration Calorimetry) to measure affinity changes toward target proteins .
- Computational Modeling : Dock analogs into protein active sites (e.g., AutoDock Vina) to predict steric/electronic interactions .
Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy in preclinical models?
- Methodological Answer : Investigate pharmacokinetic (PK) and pharmacodynamic (PD) factors:
- ADME Profiling : Assess plasma protein binding (equilibrium dialysis), metabolic stability (liver microsomes), and CYP inhibition .
- Tissue Distribution : Radiolabel the compound (e.g., ) to quantify accumulation in target organs .
- Mechanistic Bridging : Use transcriptomics/proteomics to identify off-target effects that may counteract efficacy .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodological Answer : Employ robust nonlinear regression models:
- Four-Parameter Logistic (4PL) Curve : Fit IC/EC values using software like GraphPad Prism, applying outlier detection (Grubbs' test) .
- Bayesian Hierarchical Modeling : Account for inter-experiment variability by pooling data across replicates .
- Sensitivity Analysis : Test assumptions (e.g., Hill slope fixed vs. variable) to ensure parameter reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
